nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate
Description
Nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate is a structurally complex ester-amide hybrid compound characterized by:
- A nonyl ester group (9-carbon chain) at the terminal position.
- A heptanoate backbone (7-carbon chain) with an embedded tertiary amine functional group.
- A heptadecan-9-yloxy moiety (17-carbon branched chain) esterified to a hexyl-6-oxo group, enhancing hydrophobicity.
This molecular architecture suggests applications in surfactants, emulsifiers, or drug delivery systems, where balanced amphiphilicity and functional group interactions are critical. Structural determination methods, such as X-ray crystallography, may employ programs like SHELX for refinement .
Properties
Molecular Formula |
C41H81NO5 |
|---|---|
Molecular Weight |
668.1 g/mol |
IUPAC Name |
nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate |
InChI |
InChI=1S/C41H81NO5/c1-4-7-10-13-16-21-29-38-46-40(44)32-25-19-20-27-34-42(36-37-43)35-28-22-26-33-41(45)47-39(30-23-17-14-11-8-5-2)31-24-18-15-12-9-6-3/h39,43H,4-38H2,1-3H3 |
InChI Key |
RAGRFWWSDBFNKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate typically involves multiple steps. The process begins with the preparation of the heptadecan-9-yloxy intermediate, which is then reacted with a heptanoic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of lipid metabolism and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems and as a component in lipid-based formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Heptyl 7-((6-(Heptadecan-9-yloxy)-6-oxohexyl)(2-Hydroxyethyl)amino)heptanoate
- Key Differences: Ester Group: The heptyl ester (7-carbon chain) replaces the nonyl group, reducing molecular weight and hydrophobicity. Impact on Properties: Shorter ester chain may improve aqueous solubility but decrease lipid membrane affinity compared to the nonyl analog. Applications: Likely shares surfactant functionality but with altered solubility profiles.
9-Heptadecanyl 8-{(2-Hydroxyethyl)[6-Oxo-6-(Undecyloxy)hexyl]amino}octanoate
- Key Differences: Backbone Chain: Octanoate (8-carbon) replaces heptanoate, increasing backbone flexibility. Substituent Variation: Undecyloxy (11-carbon linear chain) instead of heptadecan-9-yloxy (17-carbon branched chain), reducing steric bulk and hydrophobicity. Functional Implications: The shorter undecyloxy group may enhance biodegradability but reduce stability in nonpolar environments.
Simpler Esters: Nonyl Octanoate and Related Compounds
- Structural Contrast: Lack of amino-hydroxyethyl and hexyl-6-oxo groups simplifies the structure. Examples: Nonyl octanoate (nonyl + octanoate) lacks the amide linkage and polar substituents.
- Property Differences :
- Lower polarity reduces utility in emulsification but increases compatibility with hydrophobic matrices (e.g., lubricants or fragrances).
Data Table: Theoretical Property Comparison
*Estimated based on structural analogs; exact values require experimental validation.
Research Implications and Limitations
- Structural Nuances: The hydroxyethylamino and long-chain ester groups in the target compound enhance its amphiphilic character, distinguishing it from simpler esters .
- Data Gaps : Quantitative metrics (e.g., critical micelle concentration, melting points) are absent in the provided evidence, necessitating further experimental studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
